molecular formula C34H34N2O2 B12630132 4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) CAS No. 919789-61-0

4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)

Cat. No.: B12630132
CAS No.: 919789-61-0
M. Wt: 502.6 g/mol
InChI Key: CQPGLSFUQLRSRP-UHFFFAOYSA-N
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Description

4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two morpholine groups attached to a central diphenylethene core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) typically involves the reaction of 1,2-diphenylethene with 4-bromophenylmorpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be carried out in a continuous flow reactor to enhance efficiency. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which 4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bisphenol
  • **4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dibenzoic acid

Uniqueness

4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) is unique due to the presence of morpholine groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields.

Properties

CAS No.

919789-61-0

Molecular Formula

C34H34N2O2

Molecular Weight

502.6 g/mol

IUPAC Name

4-[4-[2-(4-morpholin-4-ylphenyl)-1,2-diphenylethenyl]phenyl]morpholine

InChI

InChI=1S/C34H34N2O2/c1-3-7-27(8-4-1)33(29-11-15-31(16-12-29)35-19-23-37-24-20-35)34(28-9-5-2-6-10-28)30-13-17-32(18-14-30)36-21-25-38-26-22-36/h1-18H,19-26H2

InChI Key

CQPGLSFUQLRSRP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)N5CCOCC5)C6=CC=CC=C6

Origin of Product

United States

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